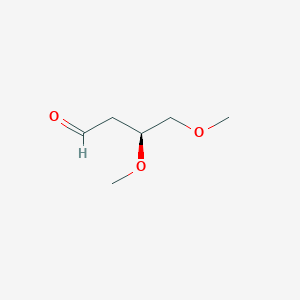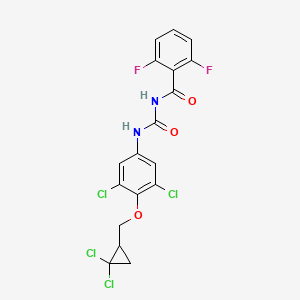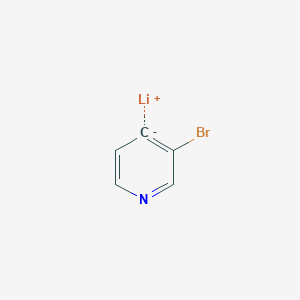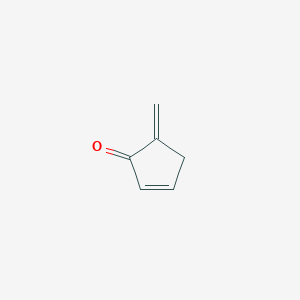![molecular formula C10H4ClN3O2 B14434604 [Chloro(2-nitrophenyl)methylidene]propanedinitrile CAS No. 79204-48-1](/img/structure/B14434604.png)
[Chloro(2-nitrophenyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is an organic compound that features a chloro group, a nitrophenyl group, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(2-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product under mild conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+MalononitrilePiperidinethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[Chloro(2-nitrophenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
科学的研究の応用
[Chloro(2-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of [Chloro(2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
類似化合物との比較
Similar Compounds
- [Chloro(2-nitrophenyl)methylidene]malononitrile
- [Bromo(2-nitrophenyl)methylidene]propanedinitrile
- [Chloro(4-nitrophenyl)methylidene]propanedinitrile
Uniqueness
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups in the ortho position enhances its potential for diverse chemical transformations and applications.
特性
| 79204-48-1 | |
分子式 |
C10H4ClN3O2 |
分子量 |
233.61 g/mol |
IUPAC名 |
2-[chloro-(2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-10(7(5-12)6-13)8-3-1-2-4-9(8)14(15)16/h1-4H |
InChIキー |
SRNOHXRXAHKGIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)






![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)


